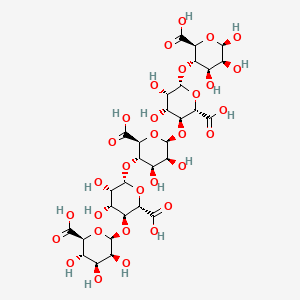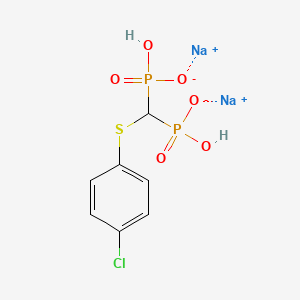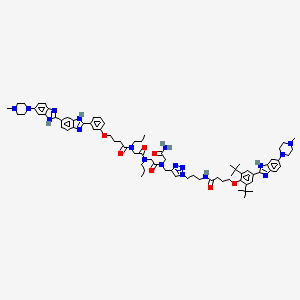
Sglt1/2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium-glucose cotransporter 1 and 2 inhibitor 2 (Sglt1/2-IN-2) is a dual inhibitor of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. These transporters are responsible for glucose reabsorption in the kidneys and intestines. By inhibiting these transporters, this compound helps to reduce blood glucose levels, making it a promising compound for the treatment of diabetes mellitus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium-glucose cotransporter 1 and 2 inhibitor 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of sodium-glucose cotransporter 1 and 2 inhibitor 2 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium-glucose cotransporter 1 and 2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
Sodium-glucose cotransporter 1 and 2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glucose transport mechanisms and develop new glucose-lowering agents.
Biology: Investigated for its effects on cellular glucose uptake and metabolism.
Medicine: Explored as a potential treatment for diabetes mellitus, cardiovascular diseases, and renal disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Sodium-glucose cotransporter 1 and 2 inhibitor 2 exerts its effects by inhibiting the activity of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. These transporters are responsible for the reabsorption of glucose in the kidneys and intestines. By inhibiting these transporters, sodium-glucose cotransporter 1 and 2 inhibitor 2 reduces glucose reabsorption, leading to increased glucose excretion in the urine and decreased blood glucose levels. This mechanism of action involves the binding of sodium-glucose cotransporter 1 and 2 inhibitor 2 to the active sites of the transporters, preventing glucose from being transported across cell membranes .
Comparaison Avec Des Composés Similaires
Sodium-glucose cotransporter 1 and 2 inhibitor 2 is unique in its dual inhibition of both sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. This dual inhibition provides a more comprehensive approach to reducing blood glucose levels compared to selective sodium-glucose cotransporter 2 inhibitors. Similar compounds include:
Canagliflozin: A selective sodium-glucose cotransporter 2 inhibitor.
Dapagliflozin: Another selective sodium-glucose cotransporter 2 inhibitor.
Empagliflozin: A selective sodium-glucose cotransporter 2 inhibitor with additional cardiovascular benefits
Sodium-glucose cotransporter 1 and 2 inhibitor 2’s ability to inhibit both transporters makes it a promising candidate for the treatment of diabetes mellitus and related conditions .
Propriétés
Formule moléculaire |
C23H26F2O7 |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
(2S,3R,4R,6R)-2-[5-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-hydroxy-4-methoxyphenyl]-5,5-difluoro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H26F2O7/c1-30-18-10-16(27)15(21-20(28)22(29)23(24,25)19(11-26)32-21)9-14(18)8-12-4-5-17-13(7-12)3-2-6-31-17/h4-5,7,9-10,19-22,26-29H,2-3,6,8,11H2,1H3/t19-,20+,21+,22-/m1/s1 |
Clé InChI |
LPRSLQSOVPNTKW-CLAROIROSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1CC2=CC3=C(C=C2)OCCC3)[C@H]4[C@@H]([C@H](C([C@H](O4)CO)(F)F)O)O)O |
SMILES canonique |
COC1=CC(=C(C=C1CC2=CC3=C(C=C2)OCCC3)C4C(C(C(C(O4)CO)(F)F)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)


![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)





